2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride
Overview
Description
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2S. It is a white solid that is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride typically involves the bromination of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the thiazolo ring. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[5,4-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride can be compared with other similar compounds, such as:
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a methyl group at the 5-position, which can influence its chemical properties and reactivity.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: The absence of the bromine atom makes this compound less reactive in certain chemical reactions.
Thiazolo[5,4-c]pyridine derivatives: Various derivatives with different substituents can exhibit unique chemical and biological properties.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWGJGHBQXXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957870 | |
Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-07-2 | |
Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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